
(2-Bromocyclopent-1-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromocyclopent-1-en-1-yl)methanol is an organic compound characterized by a bromine atom attached to a cyclopentene ring, which is further bonded to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopent-1-en-1-yl)methanol typically involves the bromination of cyclopentene followed by the introduction of a methanol group. One common method includes:
Bromination of Cyclopentene: Cyclopentene is reacted with bromine in the presence of a solvent like dichloromethane to yield 2-bromocyclopentene.
Hydroxymethylation: The 2-bromocyclopentene is then treated with formaldehyde and a base such as sodium hydroxide to introduce the methanol group, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromocyclopent-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form cyclopent-1-en-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of (2-Bromocyclopent-1-en-1-yl)formaldehyde.
Reduction: Formation of cyclopent-1-en-1-ylmethanol.
Substitution: Formation of (2-Aminocyclopent-1-en-1-yl)methanol or (2-Thiocyclopent-1-en-1-yl)methanol.
Applications De Recherche Scientifique
(2-Bromocyclopent-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromocyclopent-1-en-1-yl)methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparaison Avec Des Composés Similaires
Cyclopent-1-en-1-ylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(2-Chlorocyclopent-1-en-1-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
(2-Iodocyclopent-1-en-1-yl)methanol: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: (2-Bromocyclopent-1-en-1-yl)methanol is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
121898-54-2 |
|---|---|
Formule moléculaire |
C6H9BrO |
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
(2-bromocyclopenten-1-yl)methanol |
InChI |
InChI=1S/C6H9BrO/c7-6-3-1-2-5(6)4-8/h8H,1-4H2 |
Clé InChI |
TZWYIKFZJLGJEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
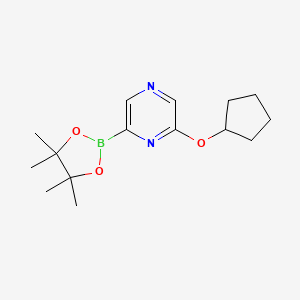
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
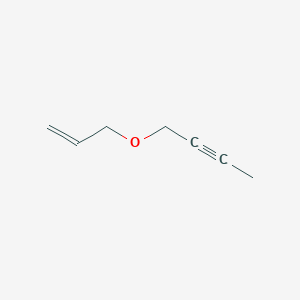
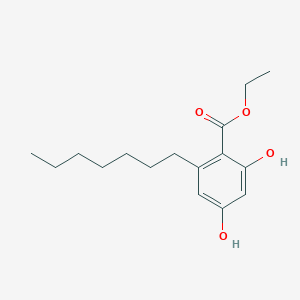
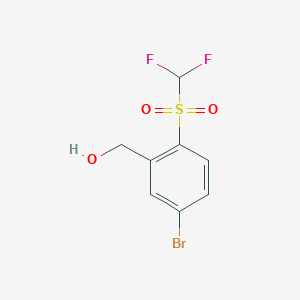
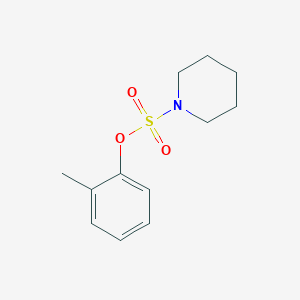
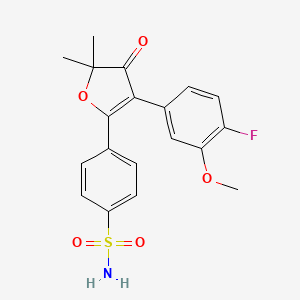

![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
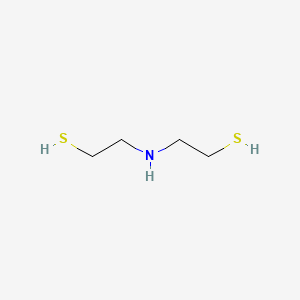
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)
